Lexipafant vs. UR-12670: Superior Inhibition of LPS-Induced Tracheal and Seminal Vesicle Vascular Permeability in Rat Endotoxemia
In a direct head-to-head comparison in a rat endotoxemia model, lexipafant (10 mg/kg i.v.) achieved 100% inhibition of LPS-induced plasma leakage in both the trachea and seminal vesicles, while UR-12670 at the same dose achieved only 49% and 81% inhibition, respectively. Furthermore, only lexipafant inhibited thymic vascular permeability (36% inhibition), whereas UR-12670 showed no effect at this site [1]. Both compounds similarly attenuated DIC markers—lexipafant reduced activated partial thromboplastin time increase by 58% and fibrinogen decrease by 31%, compared to 56% and 53% for UR-12670—indicating that lexipafant's differentiation lies principally in tissue-selective anti-permeability efficacy rather than global PAF receptor occupancy [1].
| Evidence Dimension | Inhibition of LPS-induced plasma leakage (% inhibition vs. control) |
|---|---|
| Target Compound Data | Lexipafant 10 mg/kg i.v.: trachea 100%, seminal vesicles 100%, thymus 36% |
| Comparator Or Baseline | UR-12670 10 mg/kg i.v.: trachea 49%, seminal vesicles 81%, thymus 0% (no effect) |
| Quantified Difference | Lexipafant superior by 51 percentage points (trachea), 19 points (seminal vesicles); unique thymus effect not observed with UR-12670 |
| Conditions | Rat LPS (25 mg/kg i.v.) endotoxemia model; Evans blue extravasation assay; pretreatment with antagonist 10 mg/kg i.v. |
Why This Matters
For researchers studying multi-organ permeability dysfunction in sepsis or pancreatitis, lexipafant offers broader tissue coverage than UR-12670, making it the preferred tool compound where tracheal and thymic protection are experimental endpoints.
- [1] Balsa D, et al. Effects of a new platelet-activating factor antagonist, UR-12670, on several endotoxic shock markers in rats. Drugs Exp Clin Res. 1997;23(5-6):191-200. PMID: 9515229. View Source
